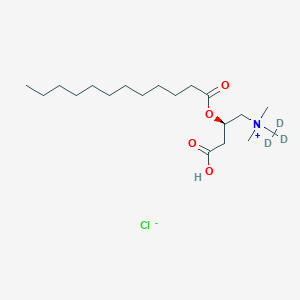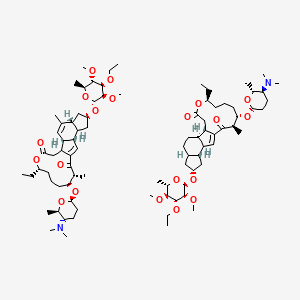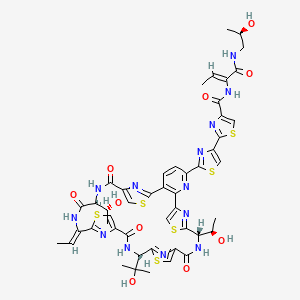
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is a fluorescent dye commonly used for monitoring membrane potential. This compound is known for its ability to change fluorescence in response to variations in cell membrane potential, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate typically involves the following steps:
Formation of the naphthalene derivative: The initial step involves the synthesis of a naphthalene derivative by introducing a dibutylamino group to the naphthalene ring.
Vinylation: The naphthalene derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Pyridinium formation: The vinylated naphthalene derivative is reacted with a pyridine derivative to form the pyridinium salt.
Sulfonation: Finally, the compound undergoes sulfonation to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the naphthalene ring.
Reduction: Reduction reactions can occur, particularly affecting the pyridinium moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridinium rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce reduced pyridinium compounds. Substitution reactions result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential and other chemical properties.
Biology: Employed in cell biology to monitor changes in cell membrane potential, which is crucial for understanding cellular processes.
Medicine: Utilized in medical research to investigate the effects of drugs on cell membrane potential and to study disease mechanisms.
Industry: Applied in the development of sensors and diagnostic tools that rely on changes in fluorescence to detect various analytes
Mecanismo De Acción
The mechanism of action of 3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate involves its ability to integrate into cell membranes and respond to changes in membrane potential. The compound’s fluorescence changes proportionally to the membrane potential, allowing researchers to monitor these changes in real-time. The molecular targets include cell membrane components, and the pathways involved are related to the electrochemical gradients across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
Di-8-ANEPPS: Another fluorescent dye used for similar applications but with different spectral properties.
RH-237: A voltage-sensitive dye with distinct absorption and emission characteristics.
JC-1: A dye used to assess mitochondrial membrane potential, differing in its mechanism of action and applications.
Uniqueness
3-(4-(2-(6-(Dibutylamino)naphthalen-2-yl)vinyl)pyridinium-1-yl)propane-1-sulfonate is unique due to its specific spectral properties, which make it particularly suitable for monitoring membrane potential changes with high sensitivity and accuracy. Its ability to integrate into cell membranes and provide real-time fluorescence changes sets it apart from other similar compounds.
Propiedades
IUPAC Name |
3-[4-[2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-butanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride](/img/structure/B8088726.png)










![Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B8088793.png)
